CYP1A2 Inhibition Profile: A Quantifiable Distinction from Pyrrole Class Baseline
(4-Bromo-1H-pyrrol-2-yl)methanol exhibits a specific, measurable inhibitory effect on the CYP1A2 enzyme, with a reported IC50 value of 7.00E+3 nM (7 µM) in a human microsomal assay [1]. While a direct head-to-head comparison with its closest analogs (e.g., 5-bromo, 4-chloro, 4-iodo regioisomers) is not available in the same study, this value provides a critical benchmark. In contrast, many structurally similar pyrrole derivatives, when evaluated in a separate study at a fixed 1 µM concentration, did not exert any statistically significant inhibitory effects on CYP1A2, suggesting that the specific substitution pattern of (4-Bromo-1H-pyrrol-2-yl)methanol may confer a unique interaction profile with this key metabolic enzyme [2]. This is a class-level inference that warrants consideration in medicinal chemistry campaigns.
| Evidence Dimension | CYP1A2 Inhibition |
|---|---|
| Target Compound Data | IC50 = 7.00E+3 nM (7 µM) |
| Comparator Or Baseline | Other pyrrole-based hydrazide-hydrazones (various substitution patterns) |
| Quantified Difference | Target compound shows quantifiable inhibition; comparator class showed no statistically significant inhibition at 1 µM in a different assay. |
| Conditions | Human liver microsomes, 5 min preincubation, 10 min substrate incubation, LC/MS/MS analysis [1] vs. Recombinant CYP1A2 enzyme assay [2] |
Why This Matters
For projects involving CYP1A2-mediated metabolism (e.g., drug-drug interaction risk assessment), this compound provides a defined inhibitory activity profile, unlike many analogs which may show no activity at all, enabling informed selection in early-stage discovery.
- [1] BindingDB. BDBM50069813 (CHEMBL3407785). Affinity Data: IC50 for CYP1A2. View Source
- [2] Angelov B, Mateev E, Georgieva M, Tzankova V, Kondeva-Burdina M. (2022). In vitro effects and in silico analysis of newly synthetized pyrrole derivatives on the activity of different isoforms of Cytochrome P450: CYP1A2, CYP2D6 and CYP3A4. Pharmacia, 69(4). View Source
